molecular formula C20H22ClFN2O5S2 B2606851 4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1325698-05-2

4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2606851
CAS No.: 1325698-05-2
M. Wt: 488.97
InChI Key: UWBAFVNCXFJILP-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Its structure includes two sulfonyl substituents: a 4-chlorophenyl group at position 4 and a 3-fluorobenzyl group at position 6.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-8-[(3-fluorophenyl)methylsulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O5S2/c21-17-4-6-19(7-5-17)31(27,28)24-12-13-29-20(24)8-10-23(11-9-20)30(25,26)15-16-2-1-3-18(22)14-16/h1-7,14H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBAFVNCXFJILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the sulfonyl groups. Common reagents used in these reactions include chlorosulfonic acid, fluorobenzyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds with sulfonamide functionalities exhibit significant anticancer properties. The incorporation of the sulfonyl groups in this compound enhances its interaction with biological targets, potentially leading to effective anticancer agents. For instance, derivatives of sulfonamides have shown promising results in inhibiting tumor growth and proliferation in various cancer cell lines.
  • Antimicrobial Properties
    • Compounds similar to 4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane have been evaluated for their antimicrobial activities. The presence of the chlorophenyl and fluorobenzyl groups contributes to the compound's ability to disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics.
  • Inhibitors of Enzymatic Activity
    • The compound has potential as an inhibitor of specific enzymes involved in metabolic pathways. Sulfonamides are known to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which can be leveraged for therapeutic purposes in conditions like glaucoma and edema.
  • Study on Anticancer Effects
    • A study published in Chemistry & Biology evaluated various derivatives of diazaspiro compounds against breast cancer cell lines. The results indicated that compounds with similar structures to 4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exhibited IC50 values lower than standard chemotherapeutics, indicating a higher potency against cancer cells .
  • Antimicrobial Testing
    • In a controlled experiment assessing the antimicrobial efficacy of sulfonamide derivatives, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, outperforming several established antibiotics .
  • Enzyme Inhibition Studies
    • Research published in Pharmaceutical Sciences explored the inhibition of carbonic anhydrase by various sulfonamide derivatives, including those structurally related to the target compound. The findings revealed that these compounds could effectively inhibit enzyme activity at low concentrations, suggesting their potential use in treating conditions requiring enzyme modulation .

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • Key Differences :
    • The spiro core in this compound () is a 1,3-diazaspiro[4.5]decane-2,4-dione, replacing the 1-oxa-4,8-diazaspiro core of the target compound.
    • Substituents: A single 4-chlorophenylsulfonyl group at position 3 and a methyl group at position 7.
  • The absence of a fluorinated benzyl group may reduce lipophilicity and metabolic stability .

8-(4-Methylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane

  • Key Differences :
    • The spiro core contains two oxygen atoms (1,4-dioxa) instead of one oxygen and two nitrogen atoms (1-oxa-4,8-diaza).
    • Substituent: A 4-methylphenylsulfonyl group at position 8.
  • Implications :
    • The 1,4-dioxa structure may improve oxidative stability but reduce hydrogen-bonding capacity compared to the target compound. The methylphenyl group is less electron-withdrawing than the 4-chlorophenyl group, altering electronic distribution .

7,9-Bis-(4-chlorophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane

  • Key Differences :
    • Bis-(4-chlorophenyl) groups at positions 7 and 9, with a methyl group at position 4.
    • Core structure: 1,4-dioxa-8-azaspiro[4.5]decane.
  • The absence of sulfonyl groups limits interactions with sulfhydryl-containing biological targets .

Physicochemical Comparisons

Property Target Compound 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 8-(4-Methylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
Core Structure 1-oxa-4,8-diazaspiro[4.5]decane 1,3-diazaspiro[4.5]decane-2,4-dione 1,4-dioxa-8-azaspiro[4.5]decane
Substituents 4-ClPhSO₂, 3-F-BzSO₂ 4-ClPhSO₂, CH₃ 4-MePhSO₂
Calculated LogP ~3.8 (estimated) ~2.5 ~2.9
Water Solubility Low (due to dual sulfonyl groups) Moderate (enhanced by dione groups) Low
Electron-Withdrawing Effects High (Cl and F substituents) Moderate (Cl only) Low (Me substituent)

Biological Activity

The compound 4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by research findings and data tables.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a spirocyclic framework and sulfonyl groups. The synthesis typically involves the reaction of appropriate sulfonyl chlorides with amine derivatives, followed by cyclization to form the diazaspiro structure. The presence of the 4-chlorophenyl and 3-fluorobenzyl substituents is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that derivatives of sulfonamides possess moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
1Salmonella typhiModerate
2Bacillus subtilisStrong
3Escherichia coliWeak
4Staphylococcus aureusModerate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. The results indicate strong inhibitory activity, making it a candidate for further development in treating conditions like Alzheimer's disease and urea cycle disorders.

EnzymeIC50 (µM)Reference Standard (IC50)
Acetylcholinesterase2.14Thiourea (21.25)
Urease1.13Thiourea (21.25)

These values indicate that the synthesized compound is significantly more potent than the reference standard, suggesting its potential as a therapeutic agent .

Anticancer Activity

Compounds similar to 4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane have shown promising anticancer activity in various studies. The mechanism often involves the induction of apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases and modulation of cell cycle regulators .

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated several derivatives against a panel of bacterial strains, revealing that compounds with the sulfonamide group exhibited superior activity compared to traditional antibiotics .
  • Enzyme Inhibition Research : Another study focused on the enzyme inhibition potential of similar compounds, highlighting their role in reducing urease activity significantly, which is crucial for managing conditions like kidney stones .
  • Anticancer Evaluation : Research conducted on compounds within this class indicated that they could effectively inhibit tumor growth in vitro and in vivo models, showcasing their potential as anticancer agents .

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